Cas no 36892-43-0 (9H-Purin-2-amine,6-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-9-(2-methylpropyl)-)

9H-Purin-2-amine,6-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-9-(2-methylpropyl)- structure
36892-43-0 structure
Product Name:9H-Purin-2-amine,6-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-9-(2-methylpropyl)-
Numero CAS:36892-43-0
MF:C13H16N8O2S
MW:348.383539199829
CID:311551
PubChem ID:239491
Update Time:2025-04-19

9H-Purin-2-amine,6-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-9-(2-methylpropyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 9H-Purin-2-amine,6-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-9-(2-methylpropyl)-
    • 6-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-9-(2-methylpropyl)purin-2-amine
    • 6-[(1-methyl-4-nitro-1h-imidazol-5-yl)sulfanyl]-9-(2-methylpropyl)-9h-purin-2-amine
    • 9-Isobutyl-2-amino-6-(1-methyl-4-nitro-imidazolyl-(5)-mercapto)-9H-purin
    • 9-isobutyl-6-(3-methyl-5-nitro-3H-imidazol-4-ylsulfanyl)-9H-purin-2-ylamine
    • 9-Isobutylguaneran
    • AC1L637F
    • AC1Q21M6
    • CTK4H7353
    • NSC44585
    • PC 298
    • NCI60_004028
    • HMS3091E04
    • 9H-Purine, 2-amino-9-isobutyl-6-(1-methyl-4-nitroimidazol-5-ylthio)-
    • NCGC00013534-02
    • CCG-36776
    • 9H-Purin-2-amine, 6-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-9-(2-methylpropyl)-
    • ZINC03954001
    • NCGC00096647-01
    • NCI44585
    • NSC-44585
    • 9-Isobutyl-6-((1-methyl-4-nitro-1H-imidazol-5-yl)thio)-9H-purin-2-amine
    • MLS002608636
    • 36892-43-0
    • SMR001527382
    • CHEMBL1710498
    • NCGC00013534
    • 6-(3-METHYL-5-NITRO-IMIDAZOL-4-YL)SULFANYL-9-(2-METHYLPROPYL)PURIN-2-A MINE
    • DTXSID60286287
    • 2-amino-6-((4-(hydroxy(oxido)amino)-1-methyl-1H-imidazol-5-yl)thio)-9-isobutyl-9H-purine
    • Inchi: 1S/C13H16N8O2S/c1-7(2)4-20-6-15-8-9(20)17-13(14)18-11(8)24-12-10(21(22)23)16-5-19(12)3/h5-7H,4H2,1-3H3,(H2,14,17,18)
    • Chiave InChI: SEIMKLNUEAPZHV-UHFFFAOYSA-N
    • Sorrisi: S(C1=C([N+](=O)[O-])N=CN1C)C1=C2C(=NC(N)=N1)N(C=N2)CC(C)C

Proprietà calcolate

  • Massa esatta: 348.11198
  • Massa monoisotopica: 348.112
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 4
  • Complessità: 464
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2
  • Superficie polare topologica: 159Ų

Proprietà sperimentali

  • Densità: 1.65
  • Punto di ebollizione: 663.6°Cat760mmHg
  • Punto di infiammabilità: 355.1°C
  • Indice di rifrazione: 1.795
  • PSA: 130.58
  • LogP: 2.96180
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd